Burixafor HBr

Vue d'ensemble

Description

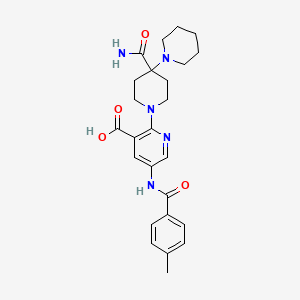

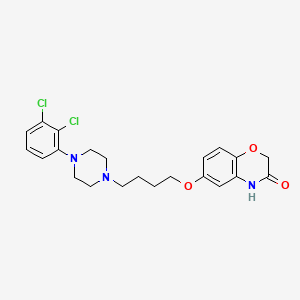

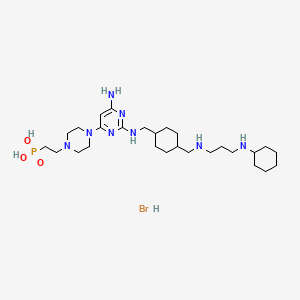

Burixafor HBr, also known as TG-0054, is an orally bioavailable inhibitor of CXC chemokine receptor 4 (CXCR4) with receptor binding and hematopoietic stem cell-mobilization activities . It is a potential anti-inflammatory agent and has potential value in treating choroidal neovascularization .

Molecular Structure Analysis

The molecular weight of Burixafor HBr is 863.510 . The elemental composition includes Carbon (37.56%), Hydrogen (7.00%), Bromine (27.76%), Nitrogen (12.98%), Oxygen (11.12%), and Phosphorus (3.59%) .Applications De Recherche Scientifique

Stem Cell Mobilization : Burixafor effectively mobilizes CD34+ stem cells to the peripheral blood within 1 to 3 hours of drug administration. This property is significant for treatments involving stem cell transplantation, particularly in patients with multiple myeloma, non-Hodgkin lymphoma, or Hodgkin lymphoma. It has been shown that Burixafor, in combination with G-CSF (a growth factor), can mobilize a significant number of stem cells in a single leukapheresis session, which contrasts with the longer durations required by historical controls (Setia et al., 2015).

Tumor Cell Mobilization : Besides stem cells, Burixafor's antagonism of CXCR4 can lead to the mobilization of disseminated tumor cells (DTCs) from the bone marrow into the blood. This action makes these metastatic tumor cells more susceptible to chemotherapeutic agents, indicating potential applications in cancer therapy (Definitions, 2020).

Transplantation Medicine : In a study involving swine heart transplant models, Burixafor was used to reduce the incidence of acute rejection and control cardiac allograft vasculopathy. This was achieved by combining Burixafor with conventional immunosuppressants like mycophenolate mofetil and corticosteroids, suggesting its potential effectiveness in improving outcomes after heart transplantation (Hsu et al., 2017).

Mécanisme D'action

Orientations Futures

Burixafor HBr has been used in trials studying the treatment of Multiple Myeloma, Hodgkin’s Disease, and Non-hodgkin’s Lymphoma . It has shown potential in mobilizing CD34+ cells, which are necessary for stem cell transplantation in patients with blood malignancies or autoimmune diseases . These results support the continued clinical development of Burixafor .

Relevant Papers One relevant paper is “Pharmacokinetics and Pharmacodynamics of Burixafor Hydrobromide (GPC‐100), a Novel C‐X‐C Chemokine Receptor 4 Antagonist and Mobilizer of Hematopoietic Stem/Progenitor Cells, in Mice and Healthy Subjects” published in Clinical Pharmacology in Drug Development . Another paper is “A Phase II, Open-Label Pilot Study to Evaluate the Hematopoietic Stem Cell Mobilization of TG-0054 Combined with G-CSF in 12 Patients with Multiple Myeloma, Non-Hodgkin Lymphoma or Hodgkin Lymphoma - an Interim Analysis” published in Blood | American Society of Hematology .

Propriétés

IUPAC Name |

2-[4-[6-amino-2-[[4-[[3-(cyclohexylamino)propylamino]methyl]cyclohexyl]methylamino]pyrimidin-4-yl]piperazin-1-yl]ethylphosphonic acid;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H51N8O3P.BrH/c28-25-19-26(35-15-13-34(14-16-35)17-18-39(36,37)38)33-27(32-25)31-21-23-9-7-22(8-10-23)20-29-11-4-12-30-24-5-2-1-3-6-24;/h19,22-24,29-30H,1-18,20-21H2,(H2,36,37,38)(H3,28,31,32,33);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXUVXYNBMUFEMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCCCNCC2CCC(CC2)CNC3=NC(=CC(=N3)N4CCN(CC4)CCP(=O)(O)O)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H52BrN8O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

647.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Burixafor HBr | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

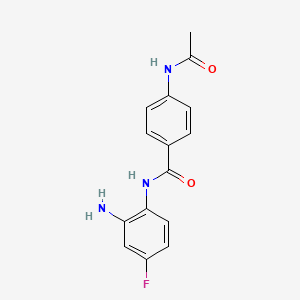

![N-(4-Amino-4'-Fluoro[1,1'-Biphenyl]-3-Yl)oxane-4-Carboxamide](/img/structure/B606349.png)